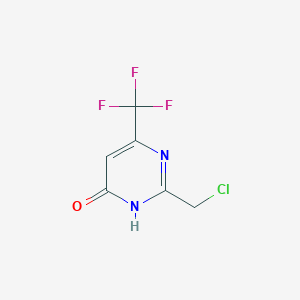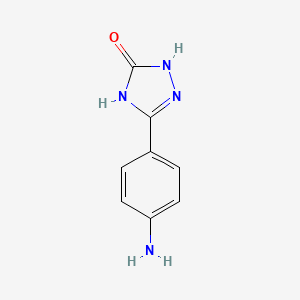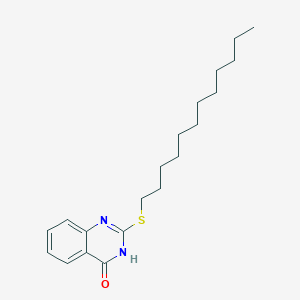
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol
説明
“2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 1240596-45-5 . It has a molecular weight of 212.56 . This compound is used in diverse scientific research due to its unique structure, which allows for a wide range of applications, including drug discovery, medicinal chemistry, and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(chloromethyl)-6-(trifluoromethyl)-4-pyrimidinol . The InChI code is 1S/C6H4ClF3N2O/c7-2-4-11-3 (6 (8,9)10)1-5 (13)12-4/h1H,2H2, (H,11,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.56 .科学的研究の応用
Inhibitory Effects on ATP and ADP Hydrolysis
Research has shown that trihalomethyl-substituted pyrimidines, including derivatives similar to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, can act as inhibitors of ATP and ADP hydrolysis in synaptosomes from rat cerebral cortex. This indicates their potential application in understanding and possibly manipulating NTPDase activity, which is significant in various neurological and physiological processes (Cechin et al., 2003).
Anti-inflammatory and Analgesic Properties
Certain pyrimidine derivatives, similar to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, have been found to exhibit anti-inflammatory and analgesic properties. This research suggests that the nature of substituents on the pyrimidine ring plays a critical role in determining these biological activities, thus opening avenues for the development of new therapeutic agents (Muralidharan et al., 2019).
Gene Expression Inhibition
Studies on derivatives of 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol have revealed their potential to inhibit gene expression mediated by NF-kappaB and AP-1 transcription factors. These findings are significant for developing drugs that target these transcription factors, which are critical in various pathological processes, including inflammation and cancer (Palanki et al., 2000).
Applications in Microwave-Assisted Organic Synthesis
Pyrimidine derivatives, akin to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, have been utilized in microwave-assisted organic synthesis, demonstrating their utility in efficient and novel synthetic methodologies. This approach can lead to the creation of potentially bioactive compounds (Djekou et al., 2006).
Exploration in Nonlinear Optics
Pyrimidine derivatives have been explored for their potential applications in nonlinear optics (NLO) fields. Their structural and electronic properties suggest suitability for high-tech applications like optoelectronics, demonstrating the versatility of pyrimidine compounds in various technological applications (Hussain et al., 2020).
Synthesis of Analogues with Biological Activity
The synthesis of various analogues of pyrimidine compounds, including those structurally related to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, has been explored for their potential biological activities. This includes the investigation of their antitumor properties and other pharmacological effects (Gao et al., 2015).
特性
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-2-4-11-3(6(8,9)10)1-5(13)12-4/h1H,2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRQKOURFWXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
CAS RN |
1240596-45-5 | |
| Record name | 2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)

